molecular formula C20H16N4O B2492068 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 354132-03-9

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2492068
CAS RN: 354132-03-9
M. Wt: 328.375
InChI Key: RNWFCZWZPRABEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related pyrido[1,2-a]benzimidazole derivatives involves complex organic reactions. These compounds are typically synthesized through tandem reactions, involving key steps like the reaction of benzoyl benzimidazole with ethyl 4-bromo-3-arylbut-2-enoate in the presence of potassium carbonate, characterized using techniques like IR, 1H-NMR, and X-ray crystallography (Xia Chen et al., 2012). Such processes highlight the intricate methods required to construct the pyrido[1,2-a]benzimidazole backbone, potentially applicable to synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives, including our compound of interest, is often confirmed through spectroscopic methods and crystallography. The structure determination by X-ray crystallography provides insights into the arrangement of atoms and the molecular conformation, which is critical for understanding the compound's reactivity and properties (Xia Chen et al., 2012).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, including cyclocondensation with heteronucleophiles and reactions under specific conditions to yield novel heterocycles with significant biological activities. These reactions are pivotal in modifying the compound to enhance its properties or to tailor it for specific applications (P. K. Mahata et al., 2003).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of functional groups like methoxyanilino and nitriles affects these properties, dictating the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for further functionalization, are determined by the compound's molecular framework. The electronic structure, deduced from spectroscopic analyses, informs on the compound's potential interactions with other molecules, its role in chemical reactions, and its application in fields such as materials science and medicinal chemistry.

References

Future Directions

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

properties

IUPAC Name

1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-10-19(22-14-6-5-7-15(11-14)25-2)24-18-9-4-3-8-17(18)23-20(24)16(13)12-21/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWFCZWZPRABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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